4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride
CAS No.: 1220032-98-3
Cat. No.: VC2835539
Molecular Formula: C12H16Cl2N2O3
Molecular Weight: 307.17 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride - 1220032-98-3](/images/structure/VC2835539.png)
Specification
CAS No. | 1220032-98-3 |
---|---|
Molecular Formula | C12H16Cl2N2O3 |
Molecular Weight | 307.17 g/mol |
IUPAC Name | 4-[(4-chloro-2-nitrophenoxy)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H15ClN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H |
Standard InChI Key | YFFBBATVTHNOSD-UHFFFAOYSA-N |
SMILES | C1CNCCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
Canonical SMILES | C1CNCCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
Introduction
Structural Properties and Identification
Chemical Structure and Molecular Information
4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride features a central piperidine ring with a methylene bridge connecting to a 4-chloro-2-nitrophenoxy group at the 4-position. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in polar solvents compared to the free base form.
The molecular structure contains several key functional groups that determine its chemical behavior:
-
A piperidine ring with a secondary amine functionality
-
An ether linkage connecting the piperidine and phenyl portions
-
A chloro substituent at the para position of the phenyl ring
-
A nitro group at the ortho position of the phenyl ring
This compound bears structural similarities to 4-(2-nitrophenoxy)piperidine hydrochloride (CAS: 1072944-49-0), though with the addition of both a chloro substituent and a methylene bridge . The molecular formula can be determined as C12H15ClN2O3·HCl with an approximate molecular weight of 323.18 g/mol.
The compound would likely demonstrate hygroscopic properties, suggesting storage requirements under controlled humidity conditions. The presence of both polar (nitro, amine salt) and nonpolar (aromatic, alkyl) regions within the molecule would contribute to its solubility profile in various solvents.
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride would likely follow established methodologies for similar 4-substituted piperidines. Based on the patent literature for related compounds, several synthetic approaches can be proposed.
One potential synthetic route could involve a Mitsunobu reaction between a protected 4-(hydroxymethyl)piperidine and 4-chloro-2-nitrophenol, followed by deprotection and salt formation. This approach aligns with synthetic methods described for analogous compounds: "A mixture of (+/−)-4-[(4-fluorophenyl)hydroxy]methyl-l-piperidinecarboxylic acid, I,1-dimethyl-ethylester (16.33 mmol) and 1.9 g of 4-fluorophenol in 50 mL of THF was treated with 5.0 g of triphenylphosphine and a DEAD solution (3.45 mL) in 10 mL of THF was then added" .
An alternative approach might employ a nucleophilic substitution reaction between 4-chloro-2-nitrophenol and an appropriately functionalized piperidine derivative. Similar methodology has been described: "An NaH (1.95 g, 60% mineral water) suspension in 20 mL of dimethylsulfoxide (DMSO) was treated with a solution of (+/−)4-(phenylhydroxy)methyl-l-piperidinecarboxylic acid, 1,1-dimethyl-ethylester (13.8 g, 47 mmol) in 36 mL of DMSO. Potassium benzoate (7.5 g, 47 mmol) and 1.4-difluorobenzene (6.1 mL, 56 mmol) were added, and the reaction mixture was heated to 85° C." .
Chemical Reactions
The synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride involves several key chemical transformations:
-
Ether Formation:
The critical step involves connecting the phenoxy group to the piperidine through a methylene linker. This can be accomplished through:-
Mitsunobu reaction between a hydroxymethylpiperidine derivative and 4-chloro-2-nitrophenol
-
Williamson ether synthesis using a base (such as NaH) to generate the phenoxide, which then reacts with an appropriate leaving group attached to the piperidine
-
-
Protection/Deprotection Strategies:
The piperidine nitrogen typically requires protection during the synthesis, often using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. The patent literature describes using "4-cyano-l-piperidinecarboxylic acid 1,1-dimethyl-ethylester" derivatives in similar syntheses . -
Salt Formation:
Conversion of the free base to the hydrochloride salt would be achieved using HCl in an appropriate solvent (typically anhydrous ether or dioxane).
A proposed synthetic scheme might proceed as follows:
-
4-Hydroxymethylpiperidine → Protection → 4-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester
-
Mitsunobu reaction with 4-chloro-2-nitrophenol → 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine-1-carboxylic acid tert-butyl ester
-
Deprotection with TFA or HCl → 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine
-
Treatment with HCl in ether → 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride
The electronic effects of the nitro and chloro substituents would influence the reactivity of the phenol, with the electron-withdrawing nitro group enhancing the acidity of the phenolic hydroxyl group.
Chemical and Biological Properties
Chemical Reactivity
-
Piperidine Nitrogen:
-
In the free base form, functions as a secondary amine capable of nucleophilic reactions
-
As a hydrochloride salt, has reduced nucleophilicity but can participate in various reactions upon deprotonation
-
Potential site for alkylation, acylation, and formation of amides, carbamates, or ureas
-
-
Nitro Group:
-
Strong electron-withdrawing group affecting the electronics of the aromatic ring
-
Potentially reducible to an amino group using various reducing agents (H2/Pd, Fe/HCl, SnCl2)
-
Activates the aromatic ring toward nucleophilic aromatic substitution
-
-
Chloro Substituent:
-
Potential site for metal-catalyzed coupling reactions (Suzuki, Negishi, etc.)
-
Possible displacement via nucleophilic aromatic substitution, especially facilitated by the ortho-nitro group
-
Contributes to the compound's lipophilicity and potential membrane permeability
-
-
Ether Linkage:
-
Relatively stable under most conditions but potentially cleavable under strong acidic conditions
-
Provides structural rigidity and a specific spatial orientation between the aromatic and piperidine portions
-
The compound would likely demonstrate stability under normal laboratory conditions but might be sensitive to strong oxidizing or reducing agents, particularly those that would react with the nitro group.
The patent literature describes various biological evaluations of structurally similar compounds, suggesting potential pharmacological applications that could extend to 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride .
Applications
Pharmaceutical Applications
Based on structural features and comparisons with similar compounds, 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride may have potential applications in various pharmaceutical areas:
-
Respiratory Medicine:
-
Similar piperidine derivatives have shown utility in treating "bronchial asthma, chronic obstructive pulmonary disease, and other respiratory disorders"
-
The specific substitution pattern could potentially modulate receptor selectivity and pharmacokinetic properties
-
Compounds containing the piperidine scaffold have been investigated for bronchodilatory effects
-
-
Anti-inflammatory Research:
-
CNS-Active Compound Development:
-
Piperidine is a common structural element in CNS-active pharmaceuticals
-
The lipophilic nature of the 4-[(4-chloro-2-nitrophenoxy)methyl] substituent could potentially enhance blood-brain barrier penetration
-
Related compounds have been investigated for their effects on central nervous system receptors
-
-
Histamine Receptor Modulation:
-
Structurally similar compounds have shown "antihistaminic effects that may be due to its ability to inhibit histamine release from mast cells or block H1 receptors"
-
4-Chloro-1-methylpiperidine has been noted as "a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist"
-
Research Applications
Beyond direct pharmaceutical applications, 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride may have utility in various research contexts:
-
Chemical Biology:
-
Potential use as a molecular probe for studying receptor-ligand interactions
-
The nitro group could serve as a handle for introducing reporter groups (after reduction to an amine)
-
The compound's specific structural features could allow for investigation of structure-activity relationships
-
-
Medicinal Chemistry:
-
Synthetic Methodology:
-
Test substrate for developing novel synthetic methods
-
Platform for investigating stereoselective transformations
-
The patent describes procedures for obtaining optically active isomers: "The free base obtained, dissolved in ethanol, was treated with D-+)-dibenzoyltartaric acid... A white solid was obtained (m.p.=208° C. (d)) which was treated with aqueous NaOH (5%) solution and extracted with chloroform, yielding the dextrorotary isomer"
-
-
Receptor Studies:
-
Tool for investigating binding properties of novel receptors
-
The specific substitution pattern could offer insights into receptor binding requirements
-
Storage Parameter | Recommendation | Rationale |
---|---|---|
Temperature | Room temperature or refrigerated (2-8°C) | Stability considerations |
Atmosphere | Inert (N2 or Ar) | Prevent oxidation reactions |
Container | Tightly closed amber glass | Protection from moisture and light |
Humidity | Low humidity with desiccant | Prevent hygroscopic absorption |
Light Exposure | Minimal, protected from UV | Prevent photodegradation |
These storage recommendations align with those for similar compounds, such as 4-Chloro-N-methylpiperidine, which specifies "Inert atmosphere, Room Temperature" for storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume